molecular formula C21H22N4O2 B11473066 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11473066
M. Wt: 362.4 g/mol
InChI Key: BCPDSCWTIKOWDJ-VMPITWQZSA-N
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Description

5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants under reflux in solvents such as butanol (BuOH) with sodium methoxide (MeONa) as a base . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., xylene, ethanol), bases (e.g., sodium methoxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as protein kinases. It inhibits the activity of tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . This inhibition leads to the disruption of signaling pathways involved in cell growth and division, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar compounds to 5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H22N4O2/c1-27-17-9-6-15(7-10-17)5-8-16-11-12-22-19-18(16)20(26)24-21(23-19)25-13-3-2-4-14-25/h5-12H,2-4,13-14H2,1H3,(H,22,23,24,26)/b8-5+

InChI Key

BCPDSCWTIKOWDJ-VMPITWQZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4

Origin of Product

United States

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